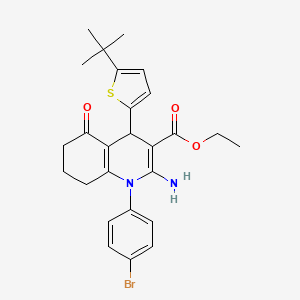

Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline class, characterized by a partially saturated quinoline core fused with a cyclohexenone moiety. Key structural features include:

- A 5-tert-butylthiophen-2-yl substituent at position 4, introducing steric bulk and electron-donating effects.

- An ethyl carboxylate group at position 3, which may influence solubility and electronic distribution.

Hexahydroquinoline derivatives are frequently explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C26H29BrN2O3S |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C26H29BrN2O3S/c1-5-32-25(31)23-22(19-13-14-20(33-19)26(2,3)4)21-17(7-6-8-18(21)30)29(24(23)28)16-11-9-15(27)10-12-16/h9-14,22H,5-8,28H2,1-4H3 |

InChI Key |

XJDVSCJKCPKTAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)C(C)(C)C)C(=O)CCC2)C4=CC=C(C=C4)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an amine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or ammonium acetate, to yield the desired hexahydroquinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups, leading to the formation of corresponding oxides or sulfoxides.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while nucleophilic substitution of the bromophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and biological properties. Below is a comparative analysis based on substituent variations (Table 1):

Table 1: Structural Comparison of Key Analogs

| Compound Name | R Group (Position 1) | X Group (Position 4) | Y Group (Position 3) |

|---|---|---|---|

| Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4-bromophenyl | 5-tert-butylthiophen-2-yl | Ethyl carboxylate |

| 2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile [1] | 4-bromophenyl | 2-(ethylsulfanyl)thiophen-3-yl | Carbonitrile |

| 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile [2] | 4-methylphenyl | Thiophen-3-yl | Carbonitrile |

Substituent Effects

- R Group (Position 1): 4-Bromophenyl (main compound and [1]): Bromine’s electronegativity and van der Waals radius (~1.85 Å) enable halogen bonding, which can enhance target binding affinity compared to the 4-methylphenyl group in [2] .

- X Group (Position 4): 5-tert-butylthiophen-2-yl (main compound): The tert-butyl group introduces steric hindrance, which may limit conformational flexibility but improve metabolic stability by shielding reactive sites.

- Y Group (Position 3): Ethyl carboxylate (main compound): The ester group offers moderate polarity, balancing solubility and membrane permeability. Carbonitrile ([1], [2]): The nitrile’s strong electron-withdrawing nature (-I effect) may increase reactivity and alter electronic distribution in the quinoline core.

Research Findings and Implications

Physicochemical Properties

- Electronic Effects: The carbonitrile group in analogs [1] and [2] may enhance electrophilic character at position 3, influencing reactivity in nucleophilic environments.

Analytical Methods

- X-ray Crystallography: Tools like SHELX and OLEX2 are critical for resolving steric effects of bulky substituents (e.g., tert-butyl) and confirming regiochemistry.

- QSAR Modeling: Van der Waals descriptors and topological metrics (e.g., molecular volume, polar surface area) can predict solubility and bioavailability differences between analogs.

Biological Activity

Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a hexahydroquinoline core substituted with various functional groups that contribute to its biological activity. The presence of the bromophenyl and tert-butylthiophene moieties enhances its lipophilicity and potential interactions with biological targets.

Structural Formula

Research indicates that this compound exhibits multiple biological activities:

- Antioxidant Properties : Ethyl 2-amino derivatives have shown potential in scavenging free radicals, which may help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory mediators, potentially through the modulation of the lipoxygenase pathway .

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

In Vivo Studies

Animal models have shown that administration of the compound can lead to significant tumor reduction in xenograft models. The observed effects are attributed to both direct cytotoxicity against tumor cells and modulation of the immune response .

Case Studies

A recent case study involving a patient with advanced breast cancer treated with derivatives similar to ethyl 2-amino compounds showed promising results. The patient exhibited a partial response after three cycles of treatment, highlighting the potential for this compound in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.